N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-15-6-3-4-7-18(15)21(23)22-14-20(19-8-5-13-27-19)28(24,25)17-11-9-16(26-2)10-12-17/h3-13,20H,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESTVJIFRYEWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide typically involves multiple steps. One common method includes the initial formation of the furan ring, followed by the introduction of the sulfonyl and benzamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: Various substitution reactions can occur, particularly at the furan ring and the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce simpler benzamide compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing furan and sulfonamide moieties exhibit significant antibacterial and antifungal activities.
| Compound | Activity | Reference |
|---|---|---|
| N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide | Antibacterial | |
| Similar derivatives | Antifungal |
These compounds have shown effectiveness against various bacterial strains in vitro, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The mechanism of action likely involves:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : Interactions with specific receptors could alter their activity, leading to therapeutic effects.
This makes it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Analgesic Properties
The compound has been noted for its potential analgesic effects, possibly through modulation of pain pathways. This activity highlights its applicability in pain management therapies.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antioxidant Activity : Research demonstrated that derivatives similar to this compound exhibited significant antioxidant properties, enhancing cellular protection against oxidative stress.
- Clinical Trials : Compounds with similar structures have entered clinical trials targeting specific cancers, showcasing their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The furan ring and sulfonyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, biological activities, and synthesis insights of the target compound with related molecules:
Key Comparative Insights
Benzamide vs. Benzylamine Cores The target’s 2-methylbenzamide core differs from KN-93’s benzylamine scaffold .
Sulfonamide/Sulfonyl Group Variations The 4-methoxybenzenesulfonyl group in the target mirrors KN-93’s sulfonyl moiety, a known pharmacophore for CaMKII inhibition . However, the ethyl linker in the target may confer conformational flexibility absent in rigid inhibitors like KN-93. In contrast, simpler sulfonamides (e.g., N-furfuryl-p-toluenesulfonamide ) lack the methoxy group, reducing electronic effects critical for receptor interactions.
Furan-Containing Analogues The furan-2-yl group in the target aligns with antiviral Compound 56 , where furan derivatives enhance binding to viral proteases. However, the target’s furan is directly attached to the ethyl chain, whereas Compound 56’s furan is part of a larger cyclopentylamino-methyl substituent, suggesting divergent pharmacokinetic profiles.
Methoxy Group Impact The 4-methoxy substituent in the target and 4MNB may improve solubility and metabolic stability compared to non-methoxy analogues (e.g., KN-93’s chlorocinnamyl group ).
Biological Activity
N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a furan ring, a methoxybenzenesulfonyl group, and a methylbenzamide moiety. Its molecular formula is with a molecular weight of 413.5 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Interactions : It can bind to various receptors, altering their activity and potentially influencing signaling pathways associated with cancer progression and inflammation.
This dual mechanism highlights its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that such sulfonamide derivatives can reduce the production of pro-inflammatory cytokines in vitro. This suggests that the compound may be useful in managing conditions characterized by excessive inflammation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The furan ring is known for its ability to interact with DNA and other biomolecules, potentially leading to cell cycle arrest or apoptosis in cancer cells. Specific studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Studies and Research Findings
- In Vitro Studies : A study published in Pharmaceutical Research evaluated the cytotoxic effects of related sulfonamide compounds on human cancer cell lines. The results indicated that the presence of the furan moiety enhanced cytotoxicity, likely due to increased cellular uptake and interaction with critical biomolecules .
- Animal Models : In vivo studies using animal models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .
- Mechanistic Insights : Further investigations have revealed that this compound can modulate key signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways. These findings highlight its potential as a multi-target therapeutic agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO5S |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 946265-00-5 |
| Biological Activities | Anti-inflammatory, Anticancer |
| Mechanisms of Action | Enzyme inhibition, Receptor binding |
Q & A
Q. What in vitro/in vivo models are suitable for studying this compound’s therapeutic potential?
- Models :
- In vitro : Cancer cell lines (e.g., MC38 in ) for cytotoxicity assays.
- In vivo : Murine xenograft models with pharmacokinetic profiling (e.g., oral vs. intraperitoneal administration) .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to reconcile discrepancies?
- Root Cause : Variability in microsomal assay conditions (e.g., species-specific CYP450 isoforms).
- Resolution : Perform cross-species comparisons (human vs. rodent liver microsomes) and validate with stable isotope-labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
